molecular formula C12H12Cl2N4O B12531107 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine CAS No. 651359-43-2

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine

Cat. No.: B12531107
CAS No.: 651359-43-2
M. Wt: 299.15 g/mol
InChI Key: NFAHRODTAPLKGP-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a methoxy group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine typically involves the reaction of 3,4-dichlorophenylmethanol with 6-methylpyrimidine-2,4-diamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:
    • 5-[(3,4-Dichlorophenyl)methoxy]-2,4-diaminopyrimidine
    • 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

651359-43-2

Molecular Formula

C12H12Cl2N4O

Molecular Weight

299.15 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H12Cl2N4O/c1-6-10(11(15)18-12(16)17-6)19-5-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3,(H4,15,16,17,18)

InChI Key

NFAHRODTAPLKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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